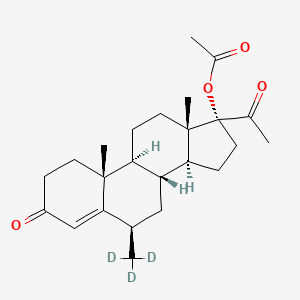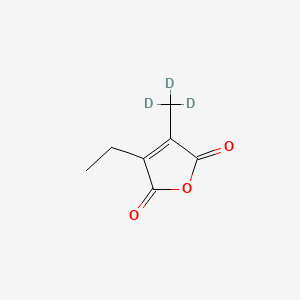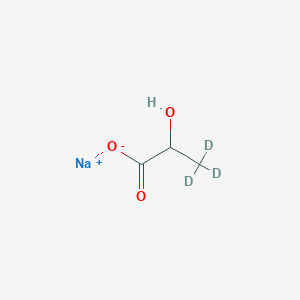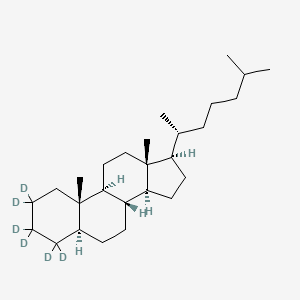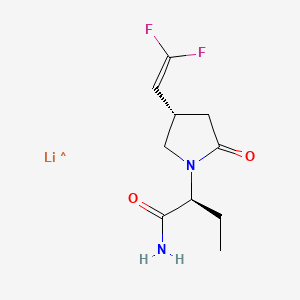
Seletracetam (lithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seletracetam (lithium) is a pyrrolidone-derived compound belonging to the racetam family. It is structurally related to levetiracetam and was developed as a more potent and effective anticonvulsant drug. Seletracetam has shown potent seizure suppression in models of acquired and genetic epilepsy and has been well tolerated in various animal models .
Preparation Methods
Seletracetam can be synthesized through a series of chemical reactions involving pyrrolidone derivatives. The synthetic route typically involves the formation of a nitrogen heterocyclic system, which is common to other anticonvulsants like levetiracetam and brivaracetam. The presence of electronegative functional groups, such as the difluoro group, enhances the anticonvulsant activity .
Industrial production methods for seletracetam involve optimizing reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques like cold plasma methods and mechanochemical reactions to achieve the desired product .
Chemical Reactions Analysis
Seletracetam undergoes various chemical reactions, including:
Oxidation: Seletracetam can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in seletracetam.
Substitution: Seletracetam can undergo substitution reactions where functional groups are replaced with other groups to form derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Seletracetam has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of pyrrolidone derivatives.
Biology: Investigated for its effects on synaptic vesicle exocytosis and neurotransmitter release.
Medicine: Explored as a potential treatment for epilepsy and other neurological disorders due to its high affinity binding to synaptic vesicle glycoprotein 2A and its ability to inhibit N-type calcium channels
Industry: Utilized in the development of new anticonvulsant drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Seletracetam exerts its effects through two main mechanisms:
Binding to Synaptic Vesicle Glycoprotein 2A: Seletracetam binds to synaptic vesicle glycoprotein 2A, which is involved in the coordination of synaptic vesicle exocytosis and neurotransmitter release. .
Inhibition of N-type Calcium Channels: Seletracetam inhibits N-type calcium channels, preventing the influx of calcium ions during neuronal activation, which is typical in epilepsy
Comparison with Similar Compounds
Seletracetam is structurally related to other racetam compounds, such as:
Levetiracetam: Similar in structure but seletracetam has higher binding affinity and potency.
Brivaracetam: Another derivative of levetiracetam with similar anticonvulsant properties.
Piracetam: A nootropic drug with different pharmacological effects but similar pyrrolidone structure .
Seletracetam’s uniqueness lies in its high binding affinity to synaptic vesicle glycoprotein 2A and its potent seizure suppression capabilities, making it a promising candidate for further research and development in the field of anticonvulsant drugs .
Properties
Molecular Formula |
C10H14F2LiN2O2 |
|---|---|
Molecular Weight |
239.2 g/mol |
InChI |
InChI=1S/C10H14F2N2O2.Li/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15;/h3,6-7H,2,4-5H2,1H3,(H2,13,16);/t6-,7+;/m1./s1 |
InChI Key |
HJQBNXXVSPVJMF-HHQFNNIRSA-N |
Isomeric SMILES |
[Li].CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F |
Canonical SMILES |
[Li].CCC(C(=O)N)N1CC(CC1=O)C=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


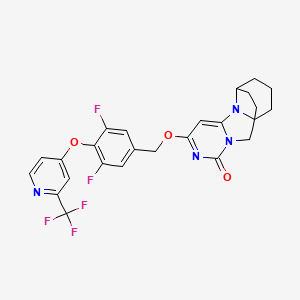
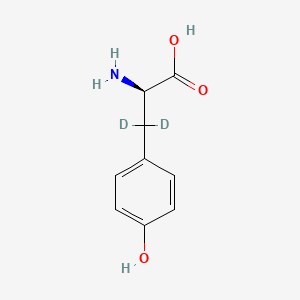
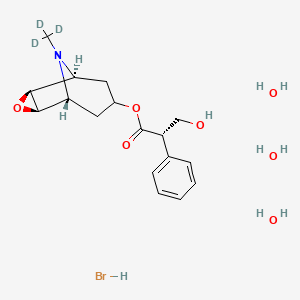
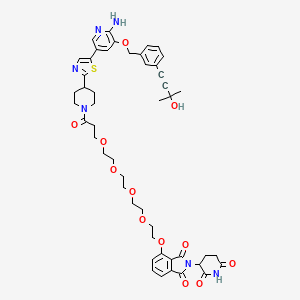
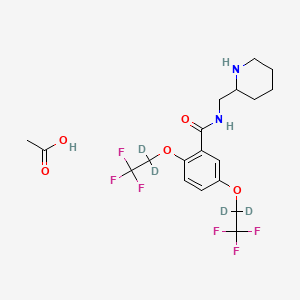
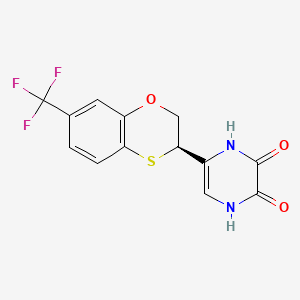
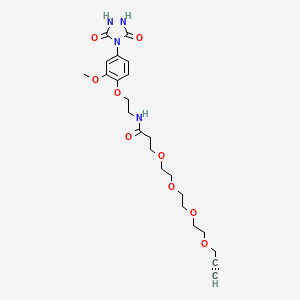
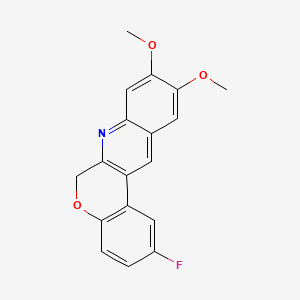
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
